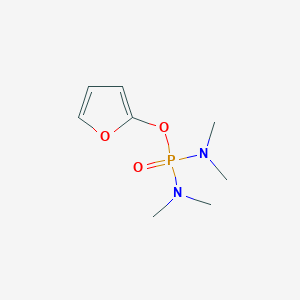

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester

Description

Properties

CAS No. |

105262-58-6 |

|---|---|

Molecular Formula |

C8H15N2O3P |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

N-[dimethylamino(furan-2-yloxy)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C8H15N2O3P/c1-9(2)14(11,10(3)4)13-8-6-5-7-12-8/h5-7H,1-4H3 |

InChI Key |

MBYJXHRJFIOGRY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(N(C)C)OC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with 2-furanyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives.

Reduction: Reduction reactions can convert it into simpler phosphorodiamidic compounds.

Substitution: It can undergo substitution reactions where the furan ring or the phosphorodiamidic moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in different applications. For example, oxidation can yield phosphorodiamidic acid, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Agricultural Applications

Pesticide Development

One significant application of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester is in the development of pesticides. Research indicates that derivatives of phosphorodiamidic acid can enhance the effectiveness of certain herbicides and fungicides. The incorporation of the 2-furanyl group may improve the compound's ability to penetrate plant tissues, increasing its efficacy against pests while potentially reducing the required dosage.

Table 1: Agricultural Applications of Phosphorodiamidic Acid Derivatives

| Application | Description | Benefits |

|---|---|---|

| Herbicides | Enhances penetration and efficacy | Reduced dosage needed |

| Fungicides | Increases effectiveness against fungal pathogens | Broader spectrum of activity |

| Insecticides | Targets specific pests with minimal impact on non-target species | Environmentally friendly |

Pharmaceutical Applications

Drug Delivery Systems

Phosphorodiamidic acid esters have been explored for their potential in drug delivery systems. The ability to modify the ester group allows for controlled release profiles for therapeutic agents. This is particularly beneficial in targeting specific tissues or cells, enhancing the therapeutic index of drugs.

Table 2: Pharmaceutical Applications

| Application | Description | Benefits |

|---|---|---|

| Controlled Release | Modifies release profiles of drugs | Improved therapeutic efficacy |

| Targeted Therapy | Delivers drugs to specific sites | Minimizes side effects |

Material Science Applications

Polymer Synthesis

In materials science, this compound can be used as a precursor for synthesizing novel polymers. Its unique structure allows it to act as a cross-linking agent, enhancing the mechanical properties of polymer matrices.

Table 3: Material Science Applications

| Application | Description | Benefits |

|---|---|---|

| Polymer Cross-Linking | Enhances mechanical properties | Increased durability |

| Composite Materials | Used in creating advanced composite materials | Improved performance characteristics |

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted on the use of phosphorodiamidic acid derivatives in agricultural settings demonstrated a significant increase in pest control efficiency compared to traditional pesticides. The results indicated that crops treated with these compounds exhibited lower pest populations and higher yields.

Case Study 2: Drug Delivery Innovations

Research involving phosphorodiamidic acid esters as drug carriers showed promising results in targeted cancer therapies. The study revealed that the modified esters could effectively deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity and enhancing treatment outcomes.

Mechanism of Action

The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-furanyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and phosphorodiamidic moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues

Key Observations :

- The 2-furanyl ester introduces aromaticity and π-electron density, contrasting with aliphatic (hexadecyl) or halogenated (dichloroethenyl) esters.

- Substituents significantly alter solubility and reactivity. For example, the cyanoethyl group in CAS 128312-25-4 increases polarity, while the hexadecyl chain in CAS 65580-49-6 promotes lipid solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- *Estimated values for the 2-furanyl ester are based on structural analogs. The furan ring likely reduces LogP compared to aliphatic esters but increases it relative to cyanoethyl derivatives.

- Higher molecular weight correlates with lower vapor pressure, as seen in the hexadecyl ester .

Biological Activity

Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester, commonly referred to as a phosphoramidate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines phosphoric and furan moieties, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNOP

Molecular Weight: 246.22 g/mol

IUPAC Name: this compound

The presence of the furan ring in the structure is significant as it can participate in various biochemical reactions due to its electron-rich nature.

Mechanisms of Biological Activity

The biological activity of phosphorodiamidic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with phosphoramidate structures often inhibit enzymes involved in nucleic acid metabolism. For instance, they may act as inhibitors of DNA polymerases or RNA polymerases, impacting nucleic acid synthesis and cellular replication.

- Cytotoxicity : Studies have shown that certain phosphoramidates exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties by interfering with viral replication processes. This is particularly relevant in the context of RNA viruses where such compounds can inhibit viral RNA synthesis .

Toxicity Profile

The toxicity of phosphorodiamidic acid derivatives has been evaluated in various studies:

- Acute Toxicity : Research indicates that these compounds can exhibit acute toxicity depending on their concentration and exposure route. For example, studies using zebrafish embryos have shown significant adverse effects at higher concentrations .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of these compounds on human health and the environment.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of a related phosphoramidate compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, a derivative was tested against the influenza virus. The compound showed promising results by reducing viral titers significantly in vitro, suggesting that it could serve as a lead compound for antiviral drug development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Phosphorodiamidic acid, tetramethyl-, 2-furanyl ester?

- Methodological Answer : The compound can be synthesized via esterification of tetramethylphosphorodiamidic acid chloride with 2-furanol under anhydrous conditions. A typical procedure involves dropwise addition of 2-furanol to the acid chloride in an inert solvent (e.g., dichloromethane or THF) at 0–5°C, followed by stirring at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. This approach aligns with methods for phenylphosphorodiamidate synthesis, where stoichiometric control and moisture exclusion are critical .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR for furanyl proton signals (δ 6.3–7.4 ppm), ³¹P NMR for phosphorus environment (δ ~10–20 ppm), and ¹³C NMR for ester carbonyl confirmation (δ ~160–170 ppm).

- IR : Key peaks include P=O (~1250 cm⁻¹) and P-N (~950 cm⁻¹).

- Mass Spectrometry : Electron ionization (EI-MS) or ESI-MS for molecular ion validation. Cross-reference with NIST databases for fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow S24/25 guidelines: use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Store in a desiccator under nitrogen to prevent hydrolysis. Emergency procedures should include immediate rinsing for skin/eye contact and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How does the 2-furanyl group influence reactivity compared to phenyl or alkyl esters in phosphorylation reactions?

- Methodological Answer : The 2-furanyl group introduces steric hindrance and electron-withdrawing effects due to its aromatic heterocycle. To assess this:

- Perform comparative kinetic studies with phenyl and methyl esters under identical conditions.

- Use DFT calculations to map transition states and analyze charge distribution.

- Monitor reaction outcomes (e.g., yields, byproducts) in nucleophilic substitutions or cross-coupling reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Systematic Variation : Test catalytic activity across solvents (polar vs. nonpolar), temperatures (25–80°C), and concentrations.

- Control Experiments : Exclude trace metal or moisture effects by using rigorously dried solvents and reagents.

- Advanced Kinetics : Employ stopped-flow spectroscopy or in-situ NMR to track intermediate formation. Reference experimental design frameworks from to ensure reproducibility .

Q. What analytical strategies identify degradation products under hydrolytic or oxidative conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 10) buffers at 40°C.

- HPLC/LC-MS : Use C18 columns with UV detection (220–280 nm) and high-resolution MS for fragment identification.

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace hydrolysis pathways .

Q. What role does this compound play in phosphorylation mechanisms, and how can its intermediates be trapped?

- Methodological Answer :

- Mechanistic Probes : Use quench-flow techniques with cryogenic trapping (-80°C) to isolate intermediates.

- X-ray Crystallography : Co-crystallize with enzymes (e.g., kinases) to visualize binding modes.

- Phosphorylation Assays : Combine MALDI-TOF MS and ³²P radiolabeling to track phosphate transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.